molecular formula C26H23FN2O4S B11433279 (3,5-dimethoxyphenyl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone

(3,5-dimethoxyphenyl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone

Cat. No.: B11433279
M. Wt: 478.5 g/mol
InChI Key: GTVQUHMXQAJYNK-UHFFFAOYSA-N
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Description

The compound (3,5-dimethoxyphenyl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzoxadiazocin core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethoxyphenyl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxadiazocin Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzamide and a suitable aldehyde.

    Introduction of the Thioxo Group: The thioxo group can be introduced via a thiation reaction using reagents like Lawesson’s reagent or phosphorus pentasulfide.

    Functionalization with 3,5-Dimethoxyphenyl and 4-Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions or cross-coupling reactions using appropriate halogenated precursors and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (3,5-dimethoxyphenyl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated precursors, palladium catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various functionalized derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored for the development of new drugs. Its benzoxadiazocin core is known for its ability to interact with various biological targets, making it a promising candidate for drug discovery.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (3,5-dimethoxyphenyl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The benzoxadiazocin core may allow the compound to bind to these targets with high affinity, leading to modulation of their activity. This could result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone
  • (3,5-Dimethoxyphenyl)[3-(4-chlorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone

Uniqueness

The uniqueness of (3,5-dimethoxyphenyl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone lies in its specific combination of functional groups and its benzoxadiazocin core. This unique structure may confer distinct biological activity and chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H23FN2O4S

Molecular Weight

478.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[10-(4-fluorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-yl]methanone

InChI

InChI=1S/C26H23FN2O4S/c1-26-15-22(21-6-4-5-7-23(21)33-26)28(25(34)29(26)18-10-8-17(27)9-11-18)24(30)16-12-19(31-2)14-20(13-16)32-3/h4-14,22H,15H2,1-3H3

InChI Key

GTVQUHMXQAJYNK-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N(C(=S)N2C4=CC=C(C=C4)F)C(=O)C5=CC(=CC(=C5)OC)OC

Origin of Product

United States

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